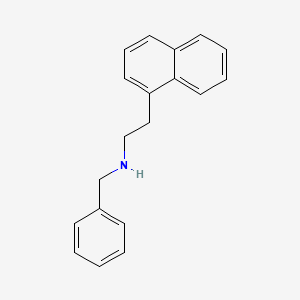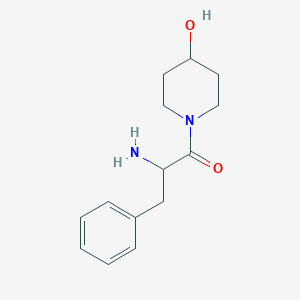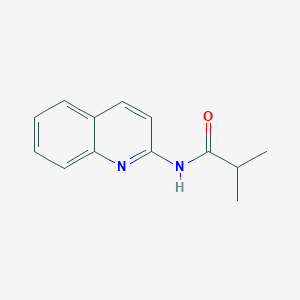![molecular formula C12H12N2OS B7479818 N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, commonly known as MTA, is a thiazolylamide compound that has been widely studied for its potential therapeutic applications. MTA is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is essential for the survival of many pathogenic organisms, making MTA a promising target for the development of new antimicrobial agents.
Mécanisme D'action
MTA exerts its antimicrobial activity through inhibition of N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide, which is an essential enzyme for the survival of many pathogenic organisms. This compound is involved in the co-translational myristoylation of proteins, which is an important process for their proper localization and function. By inhibiting this compound, MTA disrupts the myristoylation of key proteins, leading to the death of the pathogen.
Biochemical and Physiological Effects:
MTA has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, MTA has been shown to inhibit the growth of certain types of bacteria and fungi, and to reduce inflammation in animal models. MTA has also been shown to have neuroprotective effects, with studies demonstrating its ability to reduce neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MTA for lab experiments is its potent antimicrobial activity against a range of pathogenic organisms. This makes it a valuable tool for studying the mechanisms of bacterial and fungal infections, as well as for the development of new antimicrobial agents. However, one limitation of MTA is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on MTA. One area of interest is the development of new antimicrobial agents based on the structure of MTA. Another potential direction is the investigation of MTA's potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MTA, and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
MTA can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a base, or by reacting 4-methyl-2-aminothiazole with 3-bromoacetophenone in the presence of a palladium catalyst. The purity of the synthesized MTA can be improved through recrystallization.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications, particularly as an antimicrobial agent. Studies have shown that MTA has potent activity against a range of pathogenic bacteria, fungi, and parasites, including Mycobacterium tuberculosis, Plasmodium falciparum, and Candida albicans. MTA has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-16-12(13-8)10-4-3-5-11(6-10)14-9(2)15/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXVHSBFRUPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)

![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)

![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)
![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)



![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
